molecular formula C22H24F3N5O B1193483 SHIN2

SHIN2

Cat. No. B1193483
M. Wt: 431.46
InChI Key: NOKJZHRLDAOFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SHIN2 is a serine hydroxymethyltransferase (SHMT) inhibitor, potently inhibiting both human SHMT1 and SHMT2.

Scientific Research Applications

  • Cancer Research and Treatment : SHMT inhibition, a strategy employed in cancer treatment, demonstrates that the SHMT inhibitor SHIN2 can effectively engage with in vivo targets and synergize with methotrexate in the treatment of T-cell acute lymphoblastic leukemia. This research highlights the potential of SHIN2 as a complementary strategy in cancer therapy, particularly in T-ALL (García-Cañaveras et al., 2020).

  • Enhancement of Spectroscopy Techniques : Shell-isolated nanoparticles (SHINs), which involve a protective shell and a plasmonic metal core, have been utilized in plasmon-enhanced Raman and fluorescence spectroscopy. SHINs have demonstrated effectiveness in surface science, chemical analysis, and biological assays, among other fields. These nanoparticles provide a non-invasive way to enhance spectroscopic signals without directly interacting with the sample (Xu et al., 2018).

  • Application in Raman Spectroscopy : Another study explores the use of shell-isolated nanoparticles for enhanced Raman spectroscopy (SHINERS), focusing on the synthesis of SHINs and their applications. This research contributes to advancing the capabilities of Raman and fluorescence spectroscopies through SHINs (Li et al., 2012).

  • Developments in Nanoparticle-Enhanced Spectroscopy : The use of SHINs in nanoparticle-enhanced Raman scattering and fluorescence spectroscopies has shown promising developments. The research includes a review of the synthesis of SHINs and their applications in various spectroscopic fields, demonstrating their potential in enhancing optical properties for scientific analysis (Juan Xu et al., 2018).

  • Nanotechnology in Electrochemistry : A study on a polymer-based approach for shell-isolated nanoparticles (SHINs) showcases their utility in non-interfering plasmonic enhanced sensing in materials science and biosensing. These SHINs provide an innovative solution for enhancing Raman scattering signals in various electrochemical systems (Boccorh et al., 2021).

properties

Product Name

SHIN2

Molecular Formula

C22H24F3N5O

Molecular Weight

431.46

IUPAC Name

6-Amino-4-isopropyl-3-methyl-4-(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)

InChI Key

NOKJZHRLDAOFCV-UHFFFAOYSA-N

SMILES

N#CC(C1(C(C)C)C2=CC(C(F)(F)F)=CC(N3CCCC3)=C2)=C(N)OC4=C1C(C)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Serine hydroxymethyltranferase inhibitor 2;  SHIN2;  SHIN-2;  SHIN 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SHIN2
Reactant of Route 2
Reactant of Route 2
SHIN2
Reactant of Route 3
SHIN2
Reactant of Route 4
Reactant of Route 4
SHIN2
Reactant of Route 5
SHIN2
Reactant of Route 6
Reactant of Route 6
SHIN2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.